Cas no 41994-92-7 (5-Methoxy-2-nitrobenzamide)

5-Methoxy-2-nitrobenzamide is a nitro-substituted benzamide derivative with a methoxy functional group at the 5-position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of more complex molecules. Its nitro and amide functionalities make it a versatile building block for heterocyclic compounds and bioactive agents. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the methoxy group contributes to solubility and stability. Suitable for controlled reactions, 5-Methoxy-2-nitrobenzamide is valued for its consistent purity and reliability in synthetic applications.
5-Methoxy-2-nitrobenzamide structure
5-Methoxy-2-nitrobenzamide structure
Product Name:5-Methoxy-2-nitrobenzamide
CAS No:41994-92-7
MF:C8H8N2O4
MW:196.160121917725
CID:2636553
PubChem ID:18403949
Update Time:2025-05-24

5-Methoxy-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-5-methoxybenzamide
    • 5-METHOXY-2-NITROBENZAMIDE
    • 5-Methoxy-2-nitrobenzamid
    • 5-Methoxy-nitro-benzamide
    • BS-28233
    • SCHEMBL404510
    • CHEMBL450001
    • DUADCWAGDHAQRI-UHFFFAOYSA-N
    • DTXSID901311067
    • DB-113780
    • 41994-92-7
    • 5-Methoxy-2-nitrobenzamide
    • Inchi: 1S/C8H8N2O4/c1-14-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11)
    • InChI Key: DUADCWAGDHAQRI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C(N)=O)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.04800
  • Monoisotopic Mass: 196.04840674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 98.1Ų

Experimental Properties

  • PSA: 98.14000
  • LogP: 1.92580

5-Methoxy-2-nitrobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 5-Methoxy-2-nitrobenzamide

5-Methoxy-2-nitrobenzamide: A Comprehensive Overview

5-Methoxy-2-nitrobenzamide (CAS No. 41994-92-7) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development, agrochemicals, and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 5-Methoxy-2-nitrobenzamide, providing a comprehensive understanding of its significance in modern scientific research.

The molecular structure of 5-Methoxy-2-nitrobenzamide consists of a benzene ring substituted with a methoxy group at position 5 and a nitro group at position 2. The amide functional group further enhances its chemical reactivity and versatility. This arrangement of substituents not only influences the compound's physical properties but also plays a crucial role in its biological activity and chemical reactivity. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in various chemical and biological systems.

One of the most notable aspects of 5-Methoxy-2-nitrobenzamide is its potential as a precursor in the synthesis of more complex molecules. Researchers have exploited its reactivity to develop novel synthetic pathways for bioactive compounds. For instance, the nitro group can be reduced to an amino group, enabling the formation of derivatives with enhanced pharmacological properties. Similarly, the methoxy group can be modified to introduce additional functionality, further expanding the scope of applications.

In terms of biological activity, 5-Methoxy-2-nitrobenzamide has shown promise as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications. Furthermore, recent research has explored its role as a modulator of cellular signaling pathways, which could pave the way for innovative treatments in chronic inflammatory diseases.

The synthesis of 5-Methoxy-2-nitrobenzamide typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nitration of a methoxy-substituted benzamide derivative, followed by purification to obtain the desired product. Advances in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production.

From an industrial perspective, 5-Methoxy-2-nitrobenzamide finds applications in agrochemicals due to its ability to act as a plant growth regulator. Field trials have shown that it can enhance crop yields under specific conditions, making it a valuable addition to sustainable agricultural practices. Additionally, its role as an intermediate in pharmaceutical manufacturing underscores its importance in the development of life-saving drugs.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 5-Methoxy-2-nitrobenzamide's properties. Advanced molecular modeling techniques have provided insights into its electronic structure and interaction with biological systems. These findings are instrumental in guiding future research and optimizing its use across various industries.

In conclusion, 5-Methoxy-2-nitrobenzamide (CAS No. 41994-92-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern scientific research. As ongoing studies continue to uncover new facets of this compound's potential, it is poised to make significant contributions to fields ranging from medicine to agriculture.

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